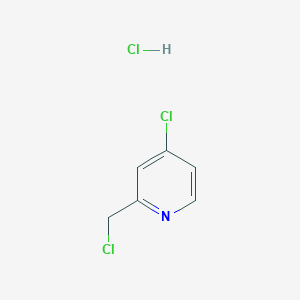

4-氯-2-(氯甲基)吡啶盐酸盐

描述

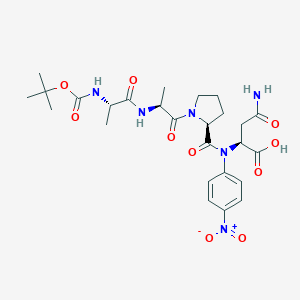

4-Chloro-2-(chloromethyl)pyridine hydrochloride is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .

Synthesis Analysis

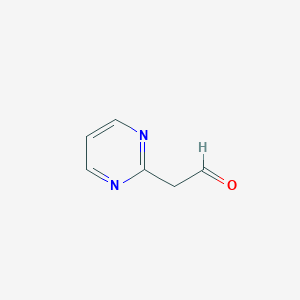

The synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, a similar compound, can be achieved using maltol as a starting material . The process involves methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . The group can be introduced in the presence of a base, e.g., tetramethylguanidine .Molecular Structure Analysis

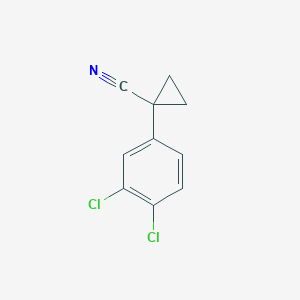

The molecular structure of 4-Chloro-2-(chloromethyl)pyridine hydrochloride can be found in various chemical databases .Chemical Reactions Analysis

The compound is used in peptide synthesis, where it acts as a reagent for the protection of carboxyl termini of peptides . It is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Na in liquid ammonia, or catalytic hydrogenolysis .Physical And Chemical Properties Analysis

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a solid at 20°C . It should be stored under inert gas at 2-8°C .科学研究应用

Synthesis of Heterocyclic Compounds

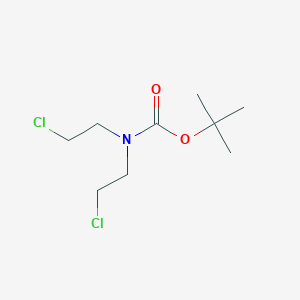

4-Chloro-2-(chloromethyl)pyridine hydrochloride: is widely used as a building block in the synthesis of various heterocyclic compounds. Due to its reactive chloromethyl group, it can undergo nucleophilic substitution reactions, forming bonds with various nucleophiles, which is a fundamental step in constructing complex molecular structures found in many pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

This compound serves as a key intermediate in the pharmaceutical industry. It is utilized in the synthesis of active pharmaceutical ingredients (APIs) that exhibit a wide range of biological activities. The chloromethyl group can be further modified to introduce additional functional groups that are essential for the pharmacological properties of the APIs .

Agrochemical Synthesis

In the field of agrochemistry, 4-Chloro-2-(chloromethyl)pyridine hydrochloride is employed to create compounds that protect crops from pests. Its derivatives are incorporated into the molecular structure of pesticides, enhancing their effectiveness and stability .

Magnetic Resonance Imaging (MRI) Contrast Agents

The compound is used in the synthesis of MRI contrast agents. Specifically, it has been used to create Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes, which are sensitive to Zn^2+ ions. These complexes enhance the contrast in MRI scans, improving the clarity and detail of the images .

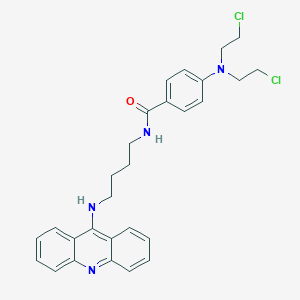

Peptide Research

4-Chloro-2-(chloromethyl)pyridine hydrochloride: finds application in peptide research. It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters. This provides a polar ‘handle’ which aids in the separation and purification of peptides during the synthesis process .

Development of Fluorinated Compounds

The compound is also involved in the development of fluorinated organic chemicals, which are increasingly important in various fields such as agrochemical, pharmaceutical, and functional materials. The introduction of fluorine atoms or fluorine-containing moieties into organic molecules can significantly alter their biological activities and physical properties .

作用机制

Target of Action

It is known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .

Mode of Action

As an alkylating agent, 4-Chloro-2-(chloromethyl)pyridine hydrochloride would interact with its targets by transferring a methyl or other alkyl group onto the DNA molecule . This alkylation results in the mispairing of the nucleotides that make up DNA, leading to mutations and, ultimately, cell death .

Biochemical Pathways

Alkylating agents like this compound typically interfere with dna replication and transcription, affecting multiple pathways that rely on these fundamental cellular processes .

Result of Action

The molecular and cellular effects of 4-Chloro-2-(chloromethyl)pyridine hydrochloride’s action would likely include DNA damage due to alkylation, leading to mutations and cell death . This is a common result of the action of alkylating agents .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(chloromethyl)pyridine hydrochloride could potentially be influenced by various environmental factors. For instance, the compound’s reactivity might increase in the presence of moisture .

安全和危害

The compound is classified as dangerous and has several hazard statements including H314: Causes severe skin burns and eye damage, and H290: May be corrosive to metals . Precautionary measures include avoiding inhalation of dust/mist, not transferring to other containers, washing skin after handling, wearing protective gloves/clothing/eye protection/face protection, absorbing any spill to prevent material damage, and storing in a corrosion-resistant container with a resistant inner liner .

属性

IUPAC Name |

4-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQIIEIEMVWLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627848 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(chloromethyl)pyridine hydrochloride | |

CAS RN |

119396-04-2 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。